
Ethyl (ethoxymethylene)cyanoacetate
Overview
Description
Ethyl (ethoxymethylene)cyanoacetate is an organic compound with the chemical formula C8H11NO3. It is a versatile synthetic building block used in various chemical reactions due to its multiple reactive centers, including a nitrile group, an ester group, and an acidic methylene site. This compound is a colorless to pale yellow liquid with a pleasant odor and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kolbe Nitrile Synthesis: Ethyl (ethoxymethylene)cyanoacetate can be synthesized by reacting ethyl chloroacetate with sodium cyanide in the presence of a phase transfer catalyst.
Fischer Esterification: Another method involves the esterification of cyanoacetic acid with ethanol in the presence of a strong mineral acid, such as concentrated sulfuric acid.
Reaction with Triethyl Orthoformate: Ethyl cyanoacetate can be reacted with triethyl orthoformate and acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the above synthetic routes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Condensation Reactions: Ethyl (ethoxymethylene)cyanoacetate undergoes condensation reactions, such as the Knoevenagel condensation, where it reacts with aldehydes or ketones to form α,β-unsaturated compounds.
Michael Addition: This compound can participate in Michael addition reactions, where it acts as a nucleophile and adds to α,β-unsaturated carbonyl compounds.
Cyanation Reactions: This compound can be used as a cyanating agent in copper-mediated cyanation reactions, where it introduces a cyano group into aromatic or heteroaromatic compounds
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, copper iodide, and molecular oxygen.
Conditions: Reactions typically occur under reflux conditions with appropriate solvents such as ethanol or dichloroethane. .
Major Products
α,β-Unsaturated Compounds: Formed through condensation reactions.
Aryl Nitriles: Produced via cyanation reactions
Scientific Research Applications
Synthetic Applications
2.1. Cyanation Reactions
Ethyl (ethoxymethylene)cyanoacetate serves as a cyanating agent in various reactions, particularly in the synthesis of nitriles from (hetero)arenes and heterocycles.
- Copper-Catalyzed Cyanation : A method using this compound has been developed for the copper-catalyzed cyanation of C–H bonds in heterocycles, providing a safe and efficient route to synthesize a wide range of (hetero)aryl nitriles under ligand-free conditions .
- Mechanism : The reaction proceeds via C–H bond activation, utilizing di-tert-butyl peroxide as an oxidant, which enhances the efficiency and safety of the process .
Medicinal Chemistry
3.1. Synthesis of Bioactive Compounds
This compound is utilized in synthesizing various bioactive compounds, including anti-inflammatory agents and compounds with potential antitumor activity.
- Antitumor Evaluation : Research has shown that derivatives synthesized from this compound exhibit significant antitumor activity when tested in vitro. These derivatives are formed through diverse reaction pathways involving cyclization and regioselective attacks .
- Gastroprotective Effects : This compound has been identified as an intermediate in the synthesis of anti-inflammatory agents with gastroprotective effects, indicating its relevance in therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of ethyl (ethoxymethylene)cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. The compound’s reactive centers, including the nitrile and ester groups, allow it to participate in nucleophilic addition and substitution reactions. In cyanation reactions, the compound introduces a cyano group into target molecules through a copper-catalyzed process, which involves the activation of C-H bonds and the formation of C-CN bonds .
Comparison with Similar Compounds
Ethyl (ethoxymethylene)cyanoacetate can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: Both compounds contain a cyano group and an ester group, but this compound has an additional ethoxy group, making it more versatile in certain reactions.
Diethyl Malonate: Similar in reactivity due to the presence of ester groups, but lacks the nitrile group found in this compound.
Ethyl 2-Cyano-3-ethoxyacrylate: A closely related compound with similar chemical properties and applications.
This compound stands out due to its unique combination of reactive centers, which allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl (ethoxymethylene)cyanoacetate, a compound with the chemical formula CHNO and CAS number 94-05-3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential antitumor effects, and other significant biological activities based on various research findings.
- Molecular Weight : 169.18 g/mol
- Melting Point : 47–52 °C
- Boiling Point : 190–191 °C (at 30 mmHg)
- Flash Point : 130 °C (266 °F)
Antibacterial Activity
Research has demonstrated that this compound can serve as a precursor in synthesizing derivatives with notable antibacterial properties. A study synthesized several compounds using this compound and evaluated their antibacterial activities against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a study conducted by Ramappa M. Sankangoud et al., various derivatives synthesized from this compound were tested using the cup-plate agar diffusion method. The results indicated that certain derivatives exhibited potent antibacterial activity compared to the standard drug methotrexate.
Compound | E. Coli Zone of Inhibition (cm) | Staphylococcus aureus Zone of Inhibition (cm) |
---|---|---|
IVb | 15 | 14 |
IVe | 17 | 16 |
IVf | 16 | 15 |
Methotrexate | 12 | 10 |
The minimum inhibitory concentration (MIC) values for selected compounds also showed promising results, confirming the efficacy of these derivatives.
Antitumor Activity
This compound has been implicated in the synthesis of compounds with antitumor properties. A study focused on novel pyrazolo[3,4-d]pyrimidine derivatives highlighted that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells.
Research Findings
The synthesized compounds demonstrated varying degrees of cytotoxicity with IC values indicating their potency:
Compound | Cell Line | IC (µM) |
---|---|---|
7c | MCF-7 | 2.5 |
7d | MCF-7 | 3.0 |
7f | MCF-7 | 1.8 |
Control | MCF-7 | >5.61 |
Compounds such as 7f not only inhibited cellular proliferation but also induced apoptosis through the upregulation of pro-apoptotic proteins like caspase-3 and Bax, suggesting a mechanism for their antitumor activity.
Other Biological Activities
This compound has been referenced in dermatotoxicology studies, indicating potential local toxicity upon skin contact. It has been associated with allergic reactions in some cases, emphasizing the need for careful handling and further investigation into its safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for high-yield EMCA synthesis?
EMCA is synthesized via esterification or condensation reactions. Key methodologies include:
- Cyanoacetic acid esterification : Using cyanoacetic acid, absolute ethanol, and silicotungstic acid catalyst (1.5% concentration) at 80°C for 3.5 hours, achieving a 1:3.5 molar ratio .
- Condensation with acetic anhydride : Ethyl cyanoacetate reacts with ethyl orthoformate in acetic acid at 125–135°C for 20 hours .
- Alternative catalysts : Nickel sulfate in methanol at 150–160°C for 5 hours, though yields vary based on catalyst efficiency .
Optimization: Orthogonal experiments prioritize catalyst concentration > molar ratio > temperature > reaction time .
Q. Which analytical methods are recommended for characterizing EMCA and verifying purity?
- Chromatography : HPLC-PDA with Gemini-NX C18 column (mobile phase: acetonitrile-formic acid, pH 2.5) for purity validation (99.5% confirmed in interlaboratory studies) . Gas chromatography (GC) for monitoring esterification rates .
- Spectroscopy : UV-Vis, IR, and MS for functional group analysis. -NMR and -NMR confirm structural integrity (e.g., allopurinol impurity synthesis) .
- Physical properties : Melting point (48–53°C), boiling point (190–191°C at 4 kPa), and flash point (130°C) align with literature .
Q. What safety protocols are critical when handling EMCA?
- GHS hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory irritation (Category 3) .
- Precautions : Use gloves, goggles, and ventilation. Wash skin immediately after contact; store in airtight containers away from heat .
Advanced Research Questions
Q. How does EMCA function as a cyanating agent in copper-mediated C–H activation?
EMCA serves as a non-toxic cyanide source in Cu(OAc)-catalyzed reactions. The mechanism involves:
Coordination : Substrate nitrogen binds to Cu(II), forming a cyclocupration intermediate.
Cyanide transfer : EMCA releases cyanide, displacing the Cu(II) ligand.
Reductive elimination : Cu(III) intermediate forms the nitrile product with regioselectivity influenced by steric/electronic substituent effects (e.g., para > meta/ortho positions in arylpyridines) .
Q. How to resolve contradictions in reported EMCA synthesis conditions?
Discrepancies arise from catalyst choice and reaction design:
- Catalyst efficiency : Acetic acid (low cost, moderate yield) vs. silicotungstic acid (high activity, eco-friendly) vs. NiSO (variable solvent compatibility) .
- Temperature : Higher temperatures (125–160°C) accelerate condensation but risk decomposition. Lower temperatures (60–80°C) suit esterification but require longer durations .
- Validation : Reproduce protocols with controlled variables (e.g., solvent purity, inert atmosphere) to isolate performance factors .
Q. What strategies enhance EMCA’s utility in heterocyclic compound synthesis?
EMCA is pivotal in constructing:
- Pyrazoles : React with hydrazine hydrate (4:1 molar ratio) at 60°C for 30 minutes to form allopurinol intermediates .
- Quinazolines : Cyclocondensation with thiobarbituric acids under mild conditions, avoiding toxic reagents .
- Thiophenes : Gewald synthesis with active methylene compounds (e.g., malononitrile) in ethanol/acetic acid .
Optimization: Adjust stoichiometry, solvent polarity, and catalysis (e.g., acetic acid for cyclization) to improve regioselectivity .
Q. How to address regioselectivity challenges in EMCA-based substitution reactions?
Steric and electronic factors dominate:
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059097 | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94-05-3, 42466-67-1 | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53706319OM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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